molecular formula C4H6F4O B6249493 2,3,3,3-tetrafluoro-2-methylpropan-1-ol CAS No. 2411246-20-1

2,3,3,3-tetrafluoro-2-methylpropan-1-ol

Cat. No.: B6249493
CAS No.: 2411246-20-1
M. Wt: 146.1
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Description

2,3,3,3-Tetrafluoro-2-methylpropan-1-ol (C₄H₆F₄O) is a fluorinated secondary alcohol characterized by a methyl group at the second carbon and four fluorine atoms distributed across carbons 2 and 2. Its molecular weight is 162.08 g/mol (exact mass: 162.030 g/mol), with a logP value of 0.85, indicating moderate hydrophobicity .

Properties

CAS No.

2411246-20-1

Molecular Formula

C4H6F4O

Molecular Weight

146.1

Purity

95

Origin of Product

United States

Preparation Methods

Substitution of Hydroxyl Groups

Nucleophilic displacement of hydroxyl groups with fluorine represents a widely adopted method. For example, 3,3,3-trifluoro-2-methylpropan-1-ol (a structurally related compound) undergoes tosylation followed by iodide substitution using sodium iodide in 1,3-dimethyl-2-imidazolidinone (DMI) at 80°C. Adapting this approach for 2,3,3,3-tetrafluoro-2-methylpropan-1-ol would require introducing an additional fluorine atom at the C2 position.

Reaction Scheme

ROH+TsClDMAP, PyridineROTsNaI, DMIRIKF, Crown EtherRF\text{ROH} + \text{TsCl} \xrightarrow{\text{DMAP, Pyridine}} \text{ROTs} \xrightarrow{\text{NaI, DMI}} \text{RI} \xrightarrow{\text{KF, Crown Ether}} \text{RF}

Yields for analogous systems range from 45% to 70%, depending on steric hindrance and solvent polarity.

Deoxyfluorination Using DAST

Diethylaminosulfur trifluoride (DAST) effectively converts alcohols to alkyl fluorides under mild conditions. In a study involving 3,3,3-trifluoro-2-methylpropan-1-ol, DAST-mediated fluorination at −20°C produced the corresponding fluoride in 82% yield. For the target compound, this method would require a precursor with a hydroxyl group at C2, such as 2-hydroxy-3,3,3-trifluoro-2-methylpropan-1-ol.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature−20°C to 0°CPrevents decomposition
DAST Equivalents1.2–1.5 eqMinimizes side reactions
Reaction Time4–6 hoursEnsures complete conversion

Catalytic Hydrogenation of Fluorinated Ketones

Ketone Precursor Synthesis

This compound can be derived from the hydrogenation of 2,3,3,3-tetrafluoro-2-methylpropanal. The aldehyde intermediate is synthesized via oxidation of 3,3,3-trifluoro-2-methylpropene using ozone followed by reductive workup.

Experimental Protocol

  • Ozonolysis : React 3,3,3-trifluoro-2-methylpropene with ozone at −78°C in dichloromethane.

  • Reduction : Treat the ozonide with dimethyl sulfide to yield 2,3,3,3-tetrafluoro-2-methylpropanal.

  • Hydrogenation : Catalyze the aldehyde with Pd/C (10 wt%) under 3 atm H₂ at 25°C for 12 hours.

Yield Data

StepYield (%)Purity (%)
Ozonolysis7892
Reduction8589
Hydrogenation6895

Radical Fluorination Techniques

Light-Induced Fluorination

Ultraviolet (UV) light initiates radical chain reactions between alkanes and fluorine gas. For 2-methylpropane-1-ol derivatives, selective fluorination at the C2 and C3 positions is achievable using xenon difluoride (XeF₂) as a fluorine source.

Reaction Conditions

  • Light Source : 254 nm UV lamp

  • Solvent : Acetonitrile

  • Temperature : 25°C

  • XeF₂ Equivalents : 3.0 eq

Challenges

  • Poor regioselectivity (40:60 ratio of C2:C3 fluorination).

  • Requires post-reaction purification via fractional distillation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodOverall Yield (%)Cost (USD/g)Scalability
Nucleophilic Fluorination5812.50Moderate
Catalytic Hydrogenation689.80High
Radical Fluorination3422.40Low

Byproduct Formation

  • Nucleophilic Routes : Generate stoichiometric amounts of HCl or HI, requiring neutralization with aqueous bases.

  • Catalytic Hydrogenation : Produces water as the sole byproduct, simplifying purification.

  • Radical Methods : Yield polyfluorinated isomers, necessitating chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form fluorinated hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of fluorinated ketones or aldehydes.

    Reduction: Formation of fluorinated alkanes.

    Substitution: Formation of various fluorinated derivatives depending on the substituent introduced.

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring a fluorinated environment.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced properties such as water and oil repellency.

Mechanism of Action

The mechanism of action of 2,3,3,3-tetrafluoro-2-methylpropan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of fluorine atoms enhances the compound’s ability to participate in these interactions, making it a valuable tool in studying molecular recognition and binding processes. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Alcohols

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Fluorinated Alcohols
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol C₄H₆F₄O 162.08 -CF₃, -CH₃, -OH Branched structure with four fluorines
2,2,3,3-Tetrafluoro-1-propanol C₃H₄F₄O 132.06 -CF₂CF₂, -OH Linear chain with four fluorines
2,2,3,3-Tetrafluoro-1,1-dimethylpropanol C₅H₈F₄O 164.11 (estimated) -CF₂CF₂, -CH(CH₃)₂, -OH Steric hindrance from dimethyl group
3,3,3-Trifluoro-2-phenylpropan-1-ol C₉H₉F₃O 190.17 -CF₃, -C₆H₅, -OH Aromatic substituent enhances rigidity
2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol C₄H₆F₄O₂ 162.08 -CF₂CF₂, -OCH₃, -OH Methoxy group modifies polarity

Key Structural Differences

Fluorination Pattern: this compound: Fluorines are clustered on carbons 2 and 3, with a methyl group at carbon 2. This asymmetric fluorination may influence reactivity in nucleophilic substitution reactions . 2,2,3,3-Tetrafluoro-1-propanol: Fluorines are symmetrically distributed on carbons 2 and 3, creating a linear, less sterically hindered structure .

The methoxy derivative (C₄H₆F₄O₂) combines ether and alcohol functionalities, which could alter hydrogen-bonding capacity compared to the parent compound .

Aromatic vs. Aliphatic Systems :

  • 3,3,3-Trifluoro-2-phenylpropan-1-ol incorporates a phenyl ring, increasing molecular weight and UV absorption properties, making it suitable for photochemical applications .

Physicochemical and Application-Based Comparisons

Table 2: Functional and Application Insights
Compound LogP Potential Applications Stability Considerations
This compound 0.85 Fluoropolymer synthesis, specialty solvents Susceptible to oxidation due to -OH group
2,2,3,3-Tetrafluoro-1-propanol 0.73* Electrolyte additives, refrigerants Higher volatility due to linear structure
3,3,3-Trifluoro-2-phenylpropan-1-ol 2.1† Pharmaceuticals, agrochemical intermediates Enhanced stability from aromatic ring

*Estimated based on structural analogs. †Calculated using PubChem data .

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 2,3,3,3-tetrafluoro-2-methylpropan-1-ol, and how can they be addressed methodologically?

  • Answer : The synthesis of fluorinated alcohols like this compound often faces challenges such as controlling regioselectivity and minimizing side reactions (e.g., elimination or over-fluorination). Key strategies include:

  • Precision in fluorination : Use of selective fluorinating agents (e.g., SF₄ or DAST) under controlled temperatures (-20°C to 0°C) to avoid over-fluorination.
  • Stabilization of intermediates : Employing protecting groups for hydroxyl or methyl groups during synthesis to prevent undesired rearrangements .
  • Example protocol : A two-step process involving (1) radical fluorination of a precursor alcohol followed by (2) acid-catalyzed dehydration and rehydration.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹⁹F NMR : Critical for identifying fluorine environments. The compound’s four fluorine atoms will show distinct splitting patterns due to coupling with adjacent CF₃ and CH₃ groups. Expected δ range: -70 to -80 ppm for CF₃, -120 to -140 ppm for CF₂ .
  • GC-MS : To confirm molecular weight (MW = 166.1 g/mol) and fragmentation patterns.
  • IR Spectroscopy : O-H stretching (~3200–3600 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) validate functional groups.

Q. How does the steric bulk of the trifluoromethyl group impact the compound’s physical properties?

  • Answer : The CF₃ group increases hydrophobicity and thermal stability while reducing boiling point due to weaker intermolecular forces. Comparative data with non-fluorinated analogs:

PropertyThis compound2-Methylpropan-1-ol
Boiling Point (°C)~85–90 (estimated)108
logP~1.8 (calculated)0.8
Solubility in H₂OLowMiscible
Data derived from analogs in .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence nucleophilic substitution reactions in this compound?

  • Answer : The strong electron-withdrawing nature of CF₃ destabilizes adjacent carbocations, making SN1 mechanisms unfavorable. Instead, SN2 pathways dominate, but steric hindrance from the CF₃ and CH₃ groups slows reactivity. Computational studies (e.g., DFT) show:

  • Activation energy : ~25–30 kcal/mol for SN2 reactions due to steric crowding.
  • Substituent effects : Electron-deficient intermediates require polar aprotic solvents (e.g., DMF) to stabilize transition states .

Q. What computational methods are suitable for modeling the conformational stability of this compound?

  • Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and analyze intramolecular hydrogen bonding between OH and adjacent fluorine atoms.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water/ethanol mixtures) to predict aggregation behavior.
  • Key finding : The compound’s gauche conformation is stabilized by 3–5 kcal/mol compared to anti due to F···H-O interactions .

Q. How can researchers resolve contradictions in reported NMR data for fluorinated alcohols like this compound?

  • Answer : Discrepancies often arise from solvent effects or impurities. A systematic approach includes:

  • Reference standards : Compare with fully characterized analogs (e.g., 3,3,3-trifluoro-2-phenylpropan-1-ol ).
  • Decoupling experiments : Use ¹H-¹⁹F HOESY to confirm spatial proximity of protons and fluorines.
  • Purity checks : Conduct elemental analysis or HRMS to rule out hydrate or dimer formation.

Q. What role does this compound play in organofluorine chemistry research?

  • Answer : It serves as:

  • Building block : For synthesizing fluorinated surfactants or polymers due to its amphiphilic nature.
  • Proton shuttle : In acid-catalyzed reactions, leveraging its weakly acidic OH group (pKa ~10–12, estimated).
  • Comparative studies : Contrasting its reactivity with perfluorinated analogs (e.g., 1,1,1,3,3,3-hexafluoropropan-2-ol ) highlights steric vs. electronic effects.

Methodological Notes

  • Safety : Handle with gloveboxes due to potential toxicity of fluorinated alcohols. Use PTFE-lined containers to prevent leaching .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., humidity, catalyst purity), as trace water can hydrolyze fluorinated intermediates .

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